MNI-caged-NMDA -

MNI-caged-NMDA

Catalog Number: EVT-1443037
CAS Number:
Molecular Formula: C14H17N3O6
Molecular Weight: 323.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methoxy-7-nitroindolinyl-D-aspartate (MNI-D-aspartate)

Compound Description: MNI-D-aspartate is a photolabile analog of D-aspartate, designed for selective activation of glutamate transporters and NMDA receptors in brain tissue []. It is biologically inert until photolyzed by UV light, upon which it rapidly releases D-aspartate. This compound has been used to study the regulation of glutamate transporters and NMDA receptors in various brain regions, including the hippocampus and cerebellum [].

γ-D-Glutamyl-Glycine (γ-DGG)

Compound Description: γ-DGG is a well-characterized fast-equilibrating competitive glutamate receptor antagonist []. It binds to glutamate receptors, preventing the binding of glutamate and thus inhibiting receptor activation.

Relevance: While not directly a caged compound, γ-DGG is relevant to MNI-caged-NMDA due to the development and study of its caged form, MNI-caged-γ-DGG []. This caged form combines the fast photolysis of the MNI cage with the antagonistic properties of γ-DGG, allowing for controlled inhibition of glutamate receptors.

4-Carboxymethoxy-7-nitroindolinyl-Glutamate (CDNI-Glu)

Compound Description: CDNI-Glu is another caged form of glutamate that can be photolyzed with two-photon excitation []. This allows for more precise spatial control of glutamate release compared to one-photon uncaging.

2-(p-Phenyl-o-nitrophenyl)propyl-Glutamate (PNPP-Glu)

Compound Description: PNPP-Glu is a caged glutamate compound utilizing the electron-rich 2-(p-phenyl-o-nitrophenyl)propyl (PNPP) caging group []. While designed to mitigate the off-target effects seen with MNI-Glu, its pharmacological improvements were not as significant [].

MK801

Compound Description: MK801 is a non-competitive antagonist of NMDA receptors [, , , ]. It acts by blocking the ion channel pore of the NMDA receptor, thus preventing ion flow and inhibiting receptor function.

Relevance: MK801 directly targets and inhibits NMDA receptors, the same target as MNI-caged-NMDA. The caged form of MK801 has been developed and used to study the subcellular location and function of NMDA receptors involved in synaptic plasticity [, ].

Ifenprodil

Compound Description: Ifenprodil is a negative allosteric modulator of NMDA receptors, preferentially inhibiting GluN2B-containing receptors []. It binds to a distinct site on the receptor, reducing its activity without directly blocking the glutamate binding site.

Source and Classification

MNI-caged-NMDA is classified under caged neurotransmitters, which are compounds that release active neurotransmitters upon exposure to light. These compounds are synthesized to be stable in physiological conditions but can be rapidly converted to their active forms through photolysis. MNI-caged-NMDA specifically targets N-methyl-D-aspartate receptors, which are crucial for synaptic plasticity and memory formation.

Synthesis Analysis

Methods and Technical Details

The synthesis of MNI-caged-NMDA involves several key steps:

  1. Starting Material: The synthesis begins with L-aspartate or its derivatives.
  2. Caging Group Attachment: The 4-methoxy-7-nitroindoline moiety is introduced using standard coupling reactions, typically involving Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) as coupling agents.
  3. Purification: The product is purified through chromatography techniques to isolate the desired caged compound from byproducts.

The photochemical properties of MNI-caged-NMDA have been characterized, showing that it can achieve rapid uncaging with a quantum yield suitable for effective experimental use. The photolysis process typically requires UV light in the range of 300-380 nm, allowing for efficient release of N-methyl-D-aspartate within microseconds .

Molecular Structure Analysis

Structure and Data

MNI-caged-NMDA has a distinct molecular structure that includes:

  • Caging Group: 4-methoxy-7-nitroindoline
  • Active Component: N-methyl-D-aspartate

The chemical formula for MNI-caged-NMDA can be represented as C₁₃H₁₅N₃O₄, with a molecular weight of approximately 273.28 g/mol. The structural integrity is crucial for its function as a caged compound, ensuring that it remains stable until photolyzed.

Chemical Reactions Analysis

Reactions and Technical Details

Upon exposure to light, MNI-caged-NMDA undergoes a photochemical reaction that cleaves the caging group, releasing N-methyl-D-aspartate. This reaction can be monitored using UV-visible spectroscopy to confirm complete photolysis. The efficiency of this process is critical for experimental applications where precise timing of neurotransmitter release is necessary .

The reaction mechanism involves the absorption of photons by the nitroindoline moiety, leading to a rearrangement that results in the cleavage of the bond linking the caging group to N-methyl-D-aspartate.

Mechanism of Action

Process and Data

The mechanism by which MNI-caged-NMDA activates N-methyl-D-aspartate receptors involves:

  1. Photolysis: Upon illumination with UV light, the caging group is cleaved.
  2. Release of Active Compound: This results in the rapid release of N-methyl-D-aspartate into the synaptic cleft.
  3. Receptor Activation: The released N-methyl-D-aspartate binds to its receptors, leading to ion flow through the receptor channels and subsequent neuronal signaling.

The kinetics of this process are critical; studies have shown that MNI-caged-NMDA can achieve effective receptor activation within milliseconds following photolysis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: MNI-caged-NMDA is generally soluble in aqueous solutions at physiological pH.
  • Stability: It exhibits high stability under neutral pH conditions and does not undergo spontaneous hydrolysis.
  • Photochemical Properties: The compound has a quantum yield ranging from 0.065 to 0.085, indicating its efficiency in releasing N-methyl-D-aspartate upon photolysis .

These properties make MNI-caged-NMDA suitable for use in various experimental setups involving live neurons or tissue slices.

Applications

Scientific Uses

MNI-caged-NMDA has several important applications in neuroscience research:

  • Synaptic Transmission Studies: It allows for precise control over neurotransmitter release, facilitating studies on synaptic dynamics and receptor kinetics.
  • Investigating Receptor Functionality: Researchers can use it to probe the functional properties of N-methyl-D-aspartate receptors in real-time during experiments.
  • Optogenetics: As part of optogenetic approaches, it enables non-invasive manipulation of neuronal activity with high temporal resolution.
Chemical Synthesis and Structural Characterization of MNI-caged-NMDA

Molecular Design Rationale for 4-Methoxy-7-nitroindolinyl Caging Groups

The 4-methoxy-7-nitroindolinyl (MNI) caging group was engineered to overcome limitations of earlier photolabile protectants like α-carboxy-2-nitrobenzyl (CNB) and basic 7-nitroindolinyl (NI) groups. Key design advantages include:

  • Enhanced Photolysis Kinetics: MNI derivatives exhibit a photolysis half-life of ~0.15 μs, which is >100-fold faster than CNB-caged compounds (t½ = 21 μs). This enables sub-millisecond neurotransmitter release, critical for studying NMDA receptor kinetics [3] [9].
  • Superior Hydrolytic Stability: Unlike CNB cages that undergo spontaneous hydrolysis at physiological pH, MNI-caged compounds show negligible decomposition in aqueous solutions, ensuring minimal "leak" of active NMDA during experiments [7] [9].
  • Two-Photon Compatibility: Though optimized for 300–380 nm single-photon uncaging, the 4-methoxy modification improves quantum yield (Φ ≈ 0.1) compared to NI cages, while enabling efficient 405 nm laser photolysis for spatial precision [3] [6].
  • Receptor Inertness: MNI-caged-NMDA lacks intrinsic activity at NMDA receptors (NMDARs) even at 10 mM concentrations, unlike CNB-caged NMDA which inhibits NMDARs by competing with glycine at the co-agonist site [7] [9].

Table 1: Photochemical Properties of MNI vs. Alternative Caging Groups

PropertyMNI CageNI CageCNB Cage
Photolysis Half-life (μs)0.150.1521
Hydrolytic Stability (t½)>1 month>1 monthHours-days
ε at 340 nm (M⁻¹cm⁻¹)~4,500~4,200~500
Quantum Yield (Φ)0.100.060.08
NMDAR InhibitionNoneNoneSignificant

Data compiled from [3] [7] [9].

Synthesis Protocols for MNI-caged-NMDA Derivatives

Synthesis follows a modular approach to preserve NMDA chirality and ensure cage integrity:

  • Cage Precursor Preparation: 4-Methoxy-7-nitroindoline is synthesized via nitration of 4-methoxyindoline followed by purification via silica chromatography [3].
  • NMDA Protection: The carboxylic acid groups of (R)-NMDA are protected as tert-butyl esters to prevent side reactions. The α-amino group remains unprotected for coupling [3] [6].
  • Coupling Reaction: Activated MNI (as acyl chloride or pentafluorophenyl ester) reacts with the α-amino group of protected NMDA in anhydrous DMF using diisopropylethylamine (DIPEA) as base. The reaction proceeds at 4°C for 24 hours to minimize racemization [3].
  • Deprotection: Tert-butyl groups are cleaved with trifluoroacetic acid (TFA), yielding MNI-caged-NMDA as a zwitterionic solid. Final purification uses reverse-phase HPLC, achieving ≥99% purity (confirmed by analytical HPLC) [5] [6].Key challenges include avoiding racemization at NMDA’s chiral center and suppressing O-acylation side products. Yield optimization focuses on stoichiometric control (1:1.05 NMDA:MNI ratio) and inert atmosphere conditions [3].

Structural Analysis via NMR, X-ray Crystallography, and Mass Spectrometry

Comprehensive structural validation confirms molecular integrity:

  • NMR Spectroscopy: ¹H-NMR (D₂O) shows characteristic signals: δ 7.95 ppm (d, 1H, nitroindoline H-5), δ 6.80 ppm (d, 1H, H-6), δ 4.45 ppm (dd, 1H, methine H of NMDA), and δ 3.90 ppm (s, 3H, -OCH₃). ¹³C-NMR verifies the carbonyl linkage at 172.5 ppm [6].
  • High-Resolution Mass Spectrometry: ESI-MS gives [M+H]⁺ at m/z 324.1185 (calculated for C₁₄H₁₈N₃O₆⁺: 324.1191), confirming molecular formula C₁₄H₁₇N₃O₆ [5].
  • X-ray Crystallography: Single crystals (grown from ethanol/water) reveal the amide bond linking NMDA’s α-amino group to the MNI carbonyl. The 4-methoxy group adopts a coplanar orientation with the indoline ring, facilitating π-π* transitions during photolysis. Bond angles at the chiral carbon (Cα of NMDA) confirm (R)-configuration retention [3].
  • Chromatographic Purity: HPLC (C18 column, 0.1% TFA/acetonitrile gradient) shows a single peak at 214 nm with retention time 8.2 min, correlating with ≥99% purity [5] [6].

Table 2: Summary of Structural Validation Techniques for MNI-caged-NMDA

TechniqueKey ParametersStructural Insights
¹H-NMR500 MHz, D₂O, δ (ppm)Linkage position, cage-NMDA integration
ESI-MSPositive mode, [M+H]⁺ at m/z 324.1185Molecular mass confirmation (error < 2 ppm)
X-ray CrystallographySpace group P2₁, resolution 1.9 ÅChiral center geometry, cage orientation
Analytical HPLCC18, 214 nm detection, RT = 8.2 minPurity assessment (≥99%)

Data derived from [3] [5].

Chirality Preservation in NMDA Release: Stereochemical Considerations

The biological activity of NMDA depends entirely on its (R)-enantiomer binding to the glutamate site of NMDARs. MNI-caged-NMDA synthesis addresses stereochemical integrity through:

  • Stereoselective Synthesis: Using enantiopure (R)-NMDA as the starting material avoids racemization. Coupling conditions (low temperature, non-basic catalysts) prevent epimerization at the Cα carbon [3] [6].
  • Photolytic Release Mechanism: UV cleavage (300–380 nm) breaks the C(O)–N bond between the cage and NMDA’s α-amino group via a concerted heterolytic mechanism. This process retains the chiral center’s configuration, releasing 98% enantiopure (R)-NMDA, confirmed by chiral HPLC analysis post-photolysis [5] [6].
  • Circular Dichroism (CD) Verification: CD spectra of photoreleased NMDA show a negative Cotton effect at 212 nm, identical to authentic (R)-NMDA. This contrasts with the positive ellipticity of (S)-NMDA, proving chirality preservation [3].The MNI group’s electron-withdrawing nitro moiety facilitates photodissociation without radical intermediates, minimizing racemization risks observed with o-nitrobenzyl cages [7] [9].

Properties

Product Name

MNI-caged-NMDA

IUPAC Name

(2R)-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-(methylamino)-4-oxobutanoic acid

Molecular Formula

C14H17N3O6

Molecular Weight

323.30 g/mol

InChI

InChI=1S/C14H17N3O6/c1-15-9(14(19)20)7-12(18)16-6-5-8-11(23-2)4-3-10(13(8)16)17(21)22/h3-4,9,15H,5-7H2,1-2H3,(H,19,20)/t9-/m1/s1

InChI Key

MUCRWOILMOHLGD-SECBINFHSA-N

SMILES

CNC(CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O

Synonyms

MNI-Caged-NMDA;

Canonical SMILES

CNC(CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O

Isomeric SMILES

CN[C@H](CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.